Trifluoperazine dihydrochloride
Overview
Description
Trifluoperazine hydrochloride is a phenothiazine derivative primarily used as an antipsychotic medication. It is commonly prescribed for the treatment of schizophrenia and other psychotic disorders. Additionally, it is sometimes used for short-term management of generalized anxiety disorder. Trifluoperazine hydrochloride works by blocking dopamine receptors in the brain, which helps to alleviate symptoms of psychosis and anxiety .
Mechanism of Action
Target of Action
Trifluoperazine dihydrochloride primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . It also interacts with the neuron-specific vesicular protein calcyon . These targets play crucial roles in the regulation of various neurological and physiological processes.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, and depresses the release of hypothalamic and hypophyseal hormones . This is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as metabolism, body temperature, and wakefulness .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, with considerable interindividual variation in peak concentrations . It is metabolized in the liver and has an elimination half-life of 10–20 hours . The drug’s ADME properties significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include changes in basal metabolism, body temperature, wakefulness, and vasomotor tone . It also has an impact on the management of schizophrenia and other psychotic disorders . In addition, it has been found to increase radiosensitivity in glioblastoma by impairing homologous recombination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the individual’s liver function . Furthermore, the drug’s efficacy can be impacted by the individual’s overall health status and the presence of other medications .
Preparation Methods
The synthesis of trifluoperazine hydrochloride involves several key steps:
Condensation Reaction: The initial step involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent.
Purification: The crude product obtained from the condensation reaction is converted into trifluoperazine sodium oxalate.
Salt Formation: The purified trifluoperazine is reacted with hydrochloric acid to form trifluoperazine hydrochloride.
This method is efficient, cost-effective, and suitable for industrial production .
Chemical Reactions Analysis
Trifluoperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur, particularly involving the phenothiazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trifluoperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving phenothiazine derivatives and their chemical properties.
Biology: Research on its effects on cellular processes and its interactions with various biological molecules.
Medicine: Extensive studies on its efficacy and safety in treating psychiatric disorders, as well as its potential use in other medical conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Trifluoperazine hydrochloride is compared with other antipsychotic medications such as chlorpromazine, quetiapine, and aripiprazole:
Chlorpromazine: Similar in its antipsychotic effects but has a different side effect profile.
Quetiapine: An atypical antipsychotic with a broader range of indications and a different mechanism of action.
Aripiprazole: Another atypical antipsychotic known for its lower risk of weight gain and metabolic side effects
Trifluoperazine hydrochloride is unique in its specific receptor binding profile and its efficacy in treating certain types of psychosis and anxiety .
Biological Activity
Timapiprant sodium, also known as OC000459, is a selective antagonist of the D prostanoid receptor 2 (DP2), which plays a significant role in various allergic and inflammatory conditions. This compound has garnered attention for its potential therapeutic applications, particularly in asthma and other eosinophilic disorders.
Timapiprant sodium exhibits its biological activity primarily through the inhibition of DP2 receptors. The compound has a high affinity for human recombinant DP2 with an inhibitory constant (Ki) of 0.013 μM, indicating potent antagonistic properties. It effectively displaces [3H] PGD2 from DP2 receptors, which is crucial in mediating Th2 cell activation and eosinophil recruitment in allergic responses .
In Vitro Studies
In vitro studies have demonstrated that Timapiprant sodium can inhibit the chemotaxis of human Th2 lymphocytes with an IC50 value of 0.028 μM. Additionally, it suppresses cytokine production by these lymphocytes (IC50 = 0.019 μM) and inhibits the anti-apoptotic effects of PGD2 on Th2 cells . The compound has also been shown to inhibit mast cell activation, further contributing to its anti-inflammatory effects.
Table 1: In Vitro Biological Activity of Timapiprant Sodium
Activity | IC50 (μM) | Notes |
---|---|---|
Chemotaxis inhibition | 0.028 | Inhibits Th2 lymphocyte migration |
Cytokine production inhibition | 0.019 | Reduces inflammatory cytokine release |
Anti-apoptotic effect inhibition | 0.035 | Blocks PGD2-induced survival signals in Th2 cells |
In Vivo Studies
Timapiprant sodium has been evaluated in various animal models to assess its efficacy in reducing eosinophilia and inflammation associated with allergic responses. For instance, in rat models, administration of Timapiprant significantly inhibited blood eosinophilia induced by DK-PGD2 with an effective dose (ED50) of 0.04 mg/kg . In guinea pigs, the compound also demonstrated efficacy in reducing airway eosinophilia when administered at doses as low as 0.01 mg/kg .
Table 2: In Vivo Efficacy of Timapiprant Sodium
Model | Dose (mg/kg) | Effect |
---|---|---|
Rat Eosinophilia | 2, 10 | Significant reduction in blood eosinophils |
Guinea Pig Airways | 0.01, 0.1, 1.0 | Decreased airway eosinophilia |
Clinical Applications
Timapiprant sodium is currently under investigation for its potential use in treating severe eosinophilic asthma and other allergic conditions. Clinical trials have shown promising results; a study involving mild-to-moderate persistent asthma patients indicated that Timapiprant improved lung function significantly, especially in those with active eosinophilia .
Moreover, it has been noted for its potential neuroprotective effects; recent studies suggest that Timapiprant may mitigate Alzheimer's disease pathology by targeting the PGD2 signaling pathway, showcasing its versatility beyond respiratory conditions .
Case Studies
A notable case study highlighted the use of Timapiprant in patients with allergic rhinitis, where it effectively reduced nasal and ocular symptoms upon exposure to allergens such as grass pollen . Another study focused on its application in patients with eosinophilic esophagitis, where it significantly decreased esophageal eosinophil counts and improved clinical symptoms .
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAOUXDMHXPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045085 | |
Record name | Trifluoperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440-17-5 | |
Record name | Trifluoperazine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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